Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate
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Overview
Description
Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method includes the use of palladium-catalyzed cross-coupling reactions, which provide high yields and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (5-methyl-2-oxohex-5-en-3-yl)phosphonate include:
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl (2-oxoethyl)phosphonate
Uniqueness
What sets this compound apart is its unique structure, which combines a phosphonate group with a 5-methyl-2-oxohex-5-en-3-yl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
57648-57-4 |
---|---|
Molecular Formula |
C11H21O4P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C11H21O4P/c1-6-14-16(13,15-7-2)11(10(5)12)8-9(3)4/h11H,3,6-8H2,1-2,4-5H3 |
InChI Key |
KCZCVSYJZUFCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC(=C)C)C(=O)C)OCC |
Origin of Product |
United States |
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